molecular formula C12H14O7 B013833 Phenyl beta-D-glucopyranosiduronic acid CAS No. 17685-05-1

Phenyl beta-D-glucopyranosiduronic acid

Cat. No. B013833
CAS RN: 17685-05-1
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-GOVZDWNOSA-N
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Description

Synthesis Analysis

The synthesis of phenyl β-D-glucopyranosiduronic acid derivatives has been explored through various chemical methods. For instance, the synthesis of p-nitrophenyl β-D-glucopyranosiduronic acid was accomplished by alkaline hydrolysis of a specific methyl ester, highlighting the enzyme β-glucuronidase's role in hydrolyzing these compounds for assays (Kato et al., 1960). Additionally, comprehensive synthesis approaches have been developed for other derivatives, such as p-acetamidophenyl β-D-glucopyranosiduronic acid, demonstrating the versatility and chemical accessibility of these compounds (Weintraub et al., 1969).

Molecular Structure Analysis

Investigations into the molecular structure of phenyl β-D-glucopyranosiduronic acid derivatives have been conducted through various spectroscopic methods, including NMR and mass spectrometry. These studies have provided insights into the conformational preferences and electronic structures of these molecules, aiding in the understanding of their biochemical and pharmacological properties.

Chemical Reactions and Properties

Phenyl β-D-glucopyranosiduronic acid undergoes specific chemical reactions characteristic of glycosides, such as hydrolysis by β-glucuronidase. The rates of hydrolysis of various substituted derivatives have been shown to correlate with electronic factors, suggesting the involvement of specific mechanistic pathways in enzyme-catalyzed reactions (Wang & Touster, 1972).

Scientific Research Applications

  • Synthesis of Glycosaminoglycan-Type Disaccharides : Phenyl 2,4-di-O-acetyl-1-thio-beta-D-glucopyranosidurono-6,3-lactone facilitates the efficient synthesis of glycosaminoglycan-type disaccharides with excellent yield, demonstrating its utility in complex carbohydrate synthesis (Furukawa, Hinou, Shimawaki, & Nishimura, 2011).

  • Assaying Beta-Glucuronidase Activity : p-Nitrophenyl beta-D-glucopyranosiduronic acid serves as a promising substrate for beta-glucuronidase assays, showing a constant reaction velocity and linear relationship with enzyme concentrations (Kato, Yoshida, Tsukamoto, Nobunaga, Masuya, & Sawada, 1960).

  • Reference Material for Drug Metabolism : The synthesis of phenolic glucuronides from readily available glycosyl donors provides useful reference materials for investigating drug metabolism (Arewång, Lahmann, Oscarson, & Tidén, 2007).

  • Drug Discovery Applications : The synthesis of 2-amino-5-ethoxyphenyl D-glucopyranosiduronic acid and its derivatives helps demonstrate the anomeric configuration of phenetidine and phenacetin, potentially aiding drug discovery (Kiss & Burkhardt, 1970).

  • Sialidase Inhibition : Synthesized delta4-beta-D-glucopyranosiduronic acid mimetics effectively inhibit bacterial and viral sialidases, comparable to Neu5Ac2en itself, suggesting their potential in antiviral and antibacterial applications (Florio, Thomson, Alafaci, Abo, & von Itzstein, 1999).

  • Enzymatic Hydrolysis Studies : Beta-glucuronidase catalyzes the hydrolysis of substituted phenyl-beta-D-glucopyranosiduronic acids, with insights into the pH optimum and rate-determining steps in catalysis (Wang & Touster, 1972).

Safety And Hazards

Phenyl beta-D-glucopyranosiduronic acid is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAUDNUGBNUDZ-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034474
Record name Phenyl beta-D-glucopyranosiduronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenyl beta-D-glucopyranosiduronic acid

CAS RN

17685-05-1
Record name Phenol glucuronide
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Record name Phenyl beta-D-glucopyranosiduronic acid
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Record name Phenyl beta-D-glucopyranosiduronic acid
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Record name Phenyl β-D-glucopyranosiduronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Schwabe, B Tschiersch, D Arndt - Die Pharmazie, 1977 - europepmc.org
[New way of synthetizing 4-/N,N-bis-(chloroethyl)-amino/-phenyl-beta-D-glucopyranosiduronic acid methyl ester] - Abstract - Europe PMC … [New way of synthetizing 4-/N,N-bis-(chloroethyl)-amino/-phenyl-beta-D-glucopyranosiduronic …
Number of citations: 3 europepmc.org
H Sharma, R Ramanathan - Food Research International, 2021 - Elsevier
The overall goal was to utilize a gas chromatography spectrometry based metabolomics approach to investigate the metabolite changes in goat milk yoghurt during storage. A total of …
KM Khan, N Ambreen, M Taha, SA Halim… - Journal of computer …, 2014 - Springer
Using structure-based virtual screening approach, a coumarin derivative (1) was identified as β-glucuronidase inhibitor. A focused library of coumarin derivatives was synthesized by eco…
MM Khanolkar, AV Sirsat, SS Walvekar… - Indian Journal of Clinical …, 1997 - Springer
… (1960) Synthesis of p-nitro phenyl beta-D-glucopyranosiduronic acid and its utilisation as substrate for assay of betaglucuronidase activity. Chem. Pharm. …

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